Chikusetsusaponin V methyl ester
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Overview
Description
Chikusetsusaponin V methyl ester is a triterpene glycoside derived from the roots of Achyranthes bidentata. It belongs to the class of oleanolic acid glycosides and has the molecular formula C49H78O19. This compound is known for its various biological activities, including anti-inflammatory and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chikusetsusaponin V methyl ester typically involves the extraction of the compound from natural sources such as Achyranthes bidentata. The extraction process includes steps like solvent extraction, chromatography, and crystallization to isolate the pure compound .
Industrial Production Methods
large-scale extraction from plant sources using advanced chromatographic techniques and solvent systems is likely employed to obtain the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Chikusetsusaponin V methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the glycoside moiety.
Reduction: Reduction reactions can alter the oleanolic acid backbone.
Substitution: Substitution reactions can occur on the sugar moieties attached to the aglycone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include modified glycosides with altered biological activities. For example, oxidation can lead to the formation of more reactive intermediates that can be further utilized in medicinal chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Chikusetsusaponin V methyl ester involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating the p53-mediated apoptosis pathway. The compound also affects the mitochondrial membrane potential and intracellular calcium levels, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chikusetsusaponin IVa methyl ester: Another glycoside from the same plant with similar biological activities.
Achyranthoside C methyl ester: A related compound with comparable chemical structure and properties.
Uniqueness
Chikusetsusaponin V methyl ester is unique due to its specific glycoside structure and the presence of multiple sugar moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C49H78O19 |
---|---|
Molecular Weight |
971.1 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C49H78O19/c1-44(2)15-17-49(43(61)68-41-36(59)32(55)30(53)25(21-51)64-41)18-16-47(6)22(23(49)19-44)9-10-27-46(5)13-12-28(45(3,4)26(46)11-14-48(27,47)7)65-42-38(34(57)33(56)37(66-42)39(60)62-8)67-40-35(58)31(54)29(52)24(20-50)63-40/h9,23-38,40-42,50-59H,10-21H2,1-8H3/t23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33-,34-,35+,36+,37-,38+,40-,41-,42+,46-,47+,48+,49-/m0/s1 |
InChI Key |
PYRYQDQZMLGNFX-URKSCUOCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origin of Product |
United States |
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